molecular formula C11H17N7 B2510810 6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine CAS No. 1797650-08-8

6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B2510810
CAS No.: 1797650-08-8
M. Wt: 247.306
InChI Key: XJTJJZVCRWKTIU-UHFFFAOYSA-N
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Description

6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine ring substituted with a piperazine moiety and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with propargyl bromide in the presence of a base such as sodium hydroxide.

    Formation of the Triazine Ring: The triazine ring is formed by reacting cyanuric chloride with the piperazine derivative under controlled conditions.

    Final Coupling: The final step involves coupling the triazine ring with the piperazine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the triazine ring.

    Oxidation and Reduction: The prop-2-yn-1-yl group can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yl group may yield carboxylic acids or aldehydes.

Scientific Research Applications

6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring and piperazine moiety allow the compound to bind to enzymes and receptors, modulating their activity. The prop-2-yn-1-yl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine: shares similarities with other triazine and piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N7/c1-2-3-17-4-6-18(7-5-17)8-9-14-10(12)16-11(13)15-9/h1H,3-8H2,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTJJZVCRWKTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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